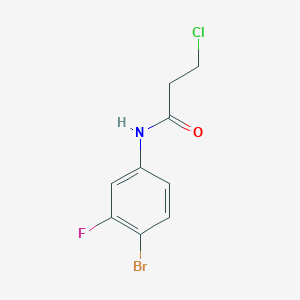

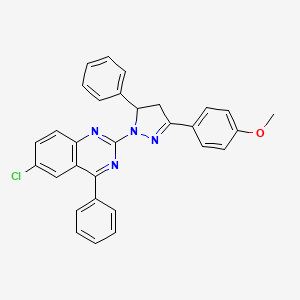

![molecular formula C11H13N5OS B2921354 4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide CAS No. 379254-42-9](/img/structure/B2921354.png)

4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a benzohydrazide derivative that has been synthesized through a multi-step process.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research has demonstrated various synthesis methods and chemical properties of 1,2,4-triazole derivatives. Kobelev et al. (2019) described the cleavage of Pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with thiocarbonohydrazide, leading to the formation of 4-amino-1,2,4-triazines, a process that involves nucleophilic transformations and is of interest for medicinal chemistry and organic synthesis (Kobelev et al., 2019). This demonstrates the compound's role in generating derivatives with potential applications in drug development and fine chemistry.

Anticancer Activity

A notable application of 1,2,4-triazole derivatives is in the field of cancer research. Çoruh et al. (2018) synthesized etodolac-thioether derivatives showing potent anticancer activity against various cancer cell lines, indicating the utility of these compounds in developing novel cancer therapies (Çoruh et al., 2018).

Antilipolytic and Antiproliferative Activities

The study by Shkoor et al. (2021) on 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives revealed their antiproliferative and antilipolytic activities against obesity-related colorectal cells, highlighting the potential of these compounds in addressing the obesity–colorectal cancer association (Shkoor et al., 2021).

Antimicrobial and Anthelmintic Activities

Panda et al. (2022) utilized microwave-assisted reactions to synthesize 1,2,4-triazole derivatives with significant in-vitro anthelmintic and antimicrobial activities, offering insights into developing new treatments for infectious diseases (Panda et al., 2022).

Antioxidant Activity

The synthesis and evaluation of antioxidant activity of ketone derivatives of gallic hydrazide-derived Schiff bases by Dighade and Parikh (2017) indicate the potential of 1,2,4-triazole derivatives in acting as antioxidants, which could have implications for their use in treating oxidative stress-related diseases (Dighade & Parikh, 2017).

Orientations Futures

: Sigma-Aldrich: (4-Methyl-4H-1,2,4-triazol-3-yl)methanol : ChemSpider: 4-Methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide : RSC Advances: Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids : MDPI Molecules: 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)benzenesulfonamide : [Sigma-Aldrich:

Propriétés

IUPAC Name |

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5OS/c1-16-7-13-15-11(16)18-6-8-2-4-9(5-3-8)10(17)14-12/h2-5,7H,6,12H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPUBVKMEUONCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC=C(C=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24825031 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

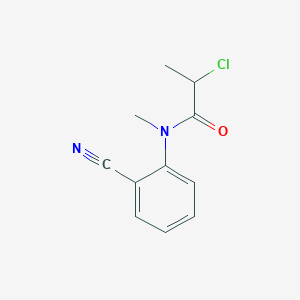

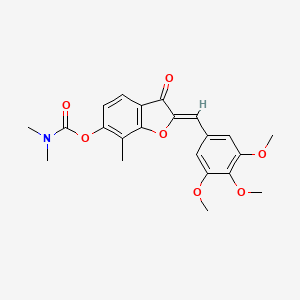

![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B2921273.png)

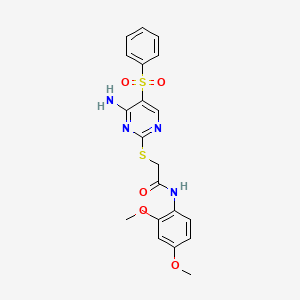

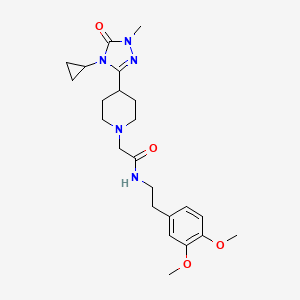

![8-chloro-2-(2,5-dimethylfuran-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2921275.png)

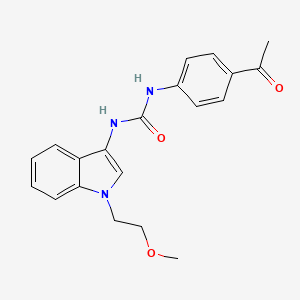

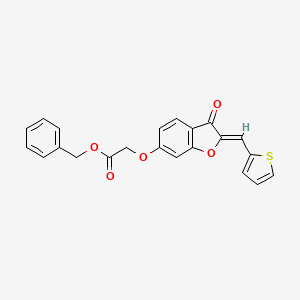

![3-benzyl-N-(2,5-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2921278.png)

![4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile hydrochloride](/img/structure/B2921282.png)

![6-(2-Methoxyphenyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2921290.png)